molecular formula C11H15N B1584430 1-Adamantyl isocyanide CAS No. 22110-53-8

1-Adamantyl isocyanide

Cat. No.: B1584430
CAS No.: 22110-53-8
M. Wt: 161.24 g/mol
InChI Key: RPRJRJNIFAYHRF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isocyanide Chemistry

The journey of isocyanides, from their initial discovery to their current status as versatile reagents, is a testament to the continuous evolution of synthetic chemistry.

The chemistry of isocyanides dates back to 1859 with the first synthesis of allyl isocyanide. kirj.eenih.govmdpi.com For nearly a century, however, the development of isocyanide chemistry was hampered by the limited availability of these compounds, with only a dozen or so known. kirj.eenih.gov A significant breakthrough occurred in 1958 when Ugi and his colleagues introduced a reliable two-step method for synthesizing isocyanides through the dehydration of formylamines, making them much more accessible to the chemical community. kirj.eenih.govrsc.org This method remains a cornerstone of isocyanide synthesis to this day. rsc.org Another classical method for isocyanide synthesis is the Hofmann carbylamine reaction, which involves the reaction of a primary amine with chloroform (B151607) and a base. acs.orgmdpi.com

The synthesis of 1-adamantyl isocyanide itself can be achieved through several methods. A common and high-yielding approach is the dehydration of N-(1-adamantyl)formamide using reagents like phosphorus oxychloride (POCl₃) and triethylamine (B128534). rsc.orgacs.org This classical two-step Ugi method has been reported to produce this compound in yields of up to 97%. rsc.org More recent advancements have focused on developing safer and more efficient one-step syntheses. For example, a method using 1-(1-adamantylethyl)amine, chloroform, and potassium tert-butoxide in a dichloromethane (B109758)/tert-butanol medium has been developed, achieving a 92% yield without the use of highly toxic reagents.

Synthetic Method for Isocyanides Key Reagents Significance
Hofmann Carbylamine ReactionPrimary amine, chloroform, baseOne of the earliest methods for isocyanide synthesis. acs.orgmdpi.com
Ugi Two-Step SynthesisPrimary amine, formic acid, dehydrating agent (e.g., POCl₃)Made isocyanides widely accessible and is a common method for preparing this compound. kirj.eenih.govrsc.org
Single-Step Synthesis1-(1-adamantylethyl)amine, chloroform, t-BuOKA more recent, high-yield method that avoids highly toxic reagents.

The increased availability of isocyanides led to a paradigm shift in understanding their reactivity and exploring their applications. A pivotal moment was the discovery of isocyanide-based multicomponent reactions (IMCRs). The Passerini reaction, discovered in the 1920s, was the first of its kind, combining a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. nih.govrsc.orgfrontiersin.org This was followed by the even more versatile Ugi four-component reaction (U-4CR) in 1959, which brings together an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a single step. kirj.eefrontiersin.orgacs.org

These multicomponent reactions have become powerful tools in organic synthesis, allowing for the rapid construction of complex molecules with high efficiency and atom economy. frontiersin.orgacs.org Isocyanides are now recognized for their dual electronic character, acting as both a nucleophile and an electrophile at the same carbon atom, which underpins their diverse reactivity. mdpi.comthieme-connect.de This unique reactivity has led to their use in a wide array of chemical transformations beyond multicomponent reactions, including cycloadditions and insertions into metal-carbon bonds. frontiersin.orgresearchgate.netxmu.edu.cn

Significance of the Adamantane (B196018) Moiety in Isocyanide Research

The incorporation of an adamantane cage into the isocyanide structure imparts unique properties that distinguish this compound from other isonitriles.

The adamantane group is a rigid, three-dimensional, diamondoid structure. ontosight.aismolecule.com This bulky and sterically demanding framework provides significant steric hindrance around the isocyanide functional group. cymitquimica.com This steric shielding influences the reactivity of this compound in several ways. For instance, it enhances the stability of the molecule. The bulky adamantyl group can also impede certain reaction pathways, for example, by hindering the bending at the isocyanide nitrogen that is sometimes required for the formation of specific intermediates in reactions with metal complexes. xmu.edu.cn

When compared to other isocyanides, the unique structure of this compound leads to notable differences in reactivity and stability.

Stability: this compound is remarkably stable, particularly in comparison to its isomer, 2-adamantyl isocyanide. While this compound is stable in the atmosphere, 2-adamantyl isocyanide is rapidly converted to the corresponding formamide (B127407) by atmospheric moisture. acs.org This highlights the greater steric protection afforded by the 1-position of the adamantane cage.

Thermal Rearrangement: In thermal rearrangement reactions, where isocyanides isomerize to their corresponding nitriles, this compound rearranges more slowly than tert-butyl isocyanide but significantly faster than 2-adamantyl isocyanide. acs.org For example, in diglyme (B29089) at 200°C, this compound rearranges 11 times faster than 2-adamantyl isocyanide.

Reactivity in Multicomponent Reactions: The steric bulk of the adamantyl group can enhance the stability of intermediates in multicomponent reactions, preventing degradation pathways that might occur with less hindered isocyanides like linear alkyl isocyanides. However, excessive steric hindrance can also affect reaction rates and yields.

Compound Key Structural Feature Comparative Reactivity/Stability
This compound Rigid, bulky adamantane cage at the 1-positionHigh stability; rearranges faster than 2-adamantyl isocyanide but slower than tert-butyl isocyanide. acs.org
2-Adamantyl isocyanide Adamantane cage at the 2-positionLess stable than the 1-isomer, sensitive to moisture. acs.org
tert-Butyl isocyanide Bulky tert-butyl groupRearranges faster than adamantyl isocyanides.
Linear Alkyl Isocyanides Unbranched alkyl chainLack steric protection, can be more prone to degradation.
Aromatic Isocyanides Phenyl or other aryl groupGenerally isomerize to nitriles faster than aliphatic isocyanides. utexas.edu

Current Research Landscape and Emerging Trends

This compound continues to be a valuable reagent in contemporary chemical research, with ongoing efforts to explore its utility in new and innovative ways.

Current research heavily utilizes this compound in multicomponent reactions, particularly the Ugi reaction, for the synthesis of complex molecules like peptidomimetics. The adamantane moiety can confer desirable properties such as increased lipophilicity and metabolic stability to the resulting products. mdpi.com

Emerging trends include the use of this compound in materials science and photocatalysis. For example, it has been used to functionalize nanoparticles by reacting with thiol groups on their surface. smolecule.com In the realm of photocatalysis, this compound can form electron donor-acceptor (EDA) complexes that enable visible-light-driven reactions. sioc-journal.cn Its ability to act as a ligand in coordination chemistry also opens up possibilities for the development of novel catalysts and materials. smolecule.comresearchgate.net

Novel Methodologies and Synthetic Strategies

The synthesis of this compound has evolved to include both traditional and modern methods, each offering distinct advantages in terms of yield, scalability, and safety.

The classical approach to synthesizing this compound is a two-step process. mdpi.com It begins with the formylation of 1-adamantylamine using formic acid to produce 1-adamantyl formamide. This intermediate is then subjected to dehydration, most commonly using phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, to yield the final isocyanide product. mdpi.com This well-established method can achieve high yields, with some reports indicating up to 97%. rsc.org

More recently, innovative single-step methods have been developed to streamline the synthesis. One such method involves the reaction of 1-(1-adamantylethyl)amine with chloroform and potassium tert-butoxide (t-BuOK) in a dichloromethane/tert-butanol solvent system, achieving a notable yield of 92%. mdpi.com This approach avoids the use of highly toxic reagents like phosgene (B1210022) or triphosgene, which are sometimes used in isocyanide synthesis. mdpi.com Another modern technique utilizes triethylamine-coated silica (B1680970) gel for the dehydration step, which circumvents the need for an aqueous workup, making the process faster and more environmentally friendly.

A summary of key synthetic methodologies is presented below:

Method Key Reagents/Conditions Typical Yield Notes
Classical Two-Step Synthesis1. 1-Adamantylamine, formic acid2. 1-Adamantyl formamide, POCl₃, triethylamineUp to 97%Well-established, high-yielding method. rsc.org
Single-Step Synthesis1-(1-Adamantylethyl)amine, chloroform, t-BuOK, dichloromethane/tert-butanol92%Avoids highly toxic reagents. mdpi.com
Modern Dehydration1-Adamantyl formamide, POCl₃, triethylamine-coated silica~90-91%Faster, avoids aqueous workup, safer.

Interdisciplinary Applications in Modern Chemistry

The unique reactivity of the isocyanide functional group, combined with the sterically bulky and rigid adamantane cage, makes this compound a versatile reagent in various areas of chemistry. ontosight.ai

Multicomponent Reactions (MCRs): this compound is a prominent reactant in multicomponent reactions, which are highly efficient processes that combine three or more starting materials in a single step to form a complex product. ontosight.ai

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. science.org.getcichemicals.com The use of this compound in the Ugi reaction has been instrumental in synthesizing peptidomimetics and creating libraries of compounds for drug discovery. ontosight.aismolecule.com The adamantane moiety can enhance the stability and bioactivity of the resulting dipeptides. smolecule.com For example, it has been used in the synthesis of highly substituted α-aminomethyl tetrazoles with good yields. acs.orgnih.gov

Passerini Reaction: This three-component reaction combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. tcichemicals.comwikipedia.org this compound participates efficiently in this reaction, which is a valuable tool in both combinatorial and medicinal chemistry. wikipedia.org

Nucleophilic Substitution Reactions: The isocyanide group in this compound can act as a nucleophile in Sₙ2 reactions. It can react with alkyl halides, leading to the formation of secondary amides after in situ hydrolysis of the resulting nitrilium ion. imtm.cz This provides an alternative pathway for amide bond formation. imtm.cz

Medicinal Chemistry: The adamantane cage is a recognized pharmacophore that can increase the lipophilicity of a molecule, potentially enhancing its biological activity. mdpi.com Consequently, this compound is a valuable building block in the design and synthesis of new pharmaceutical compounds. ontosight.ai Isocyanide-containing compounds have shown potential as antibacterial, antifungal, and anticancer agents. mdpi.com Notably, 1-isocyanoadamantane has demonstrated significant inhibitory activity against the Plasmodium yoelii strain, which causes malaria in rodents. mdpi.com

Materials Science: The rigidity and stability imparted by the adamantane structure make this compound a useful precursor in materials science. It can be used to develop novel materials, including functionalized nanoparticles, which have potential applications in catalysis and nanotechnology.

A summary of the reactivity of this compound in key reactions is provided below:

Reaction Type Role of this compound Resulting Products Significance
Ugi ReactionIsocyanide componentα-Acylamino amides, peptidomimeticsEfficient synthesis of complex molecules for drug discovery. science.org.gesmolecule.com
Passerini ReactionIsocyanide componentα-Acyloxy amidesVersatile tool for combinatorial and medicinal chemistry. tcichemicals.comwikipedia.org
Nucleophilic Substitution (Sₙ2)NucleophileSecondary amidesAlternative route for amide synthesis. imtm.cz

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanoadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15N/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRJRJNIFAYHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176630
Record name 1-Adamantyl isocyanide
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Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22110-53-8
Record name 1-Adamantyl isocyanide
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Record name 1-Adamantyl isocyanide
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Record name 1-Isocyanoadamantane
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Synthetic Methodologies and Reaction Mechanisms of 1 Adamantyl Isocyanide

Established Synthetic Routes to 1-Adamantyl Isocyanide

The preparation of this compound is predominantly achieved via the dehydration of N-(1-adamantyl)formamide. This transformation can be induced by various dehydrating agents and conditions, each with its own mechanistic nuances and efficiencies.

A common and effective strategy for synthesizing this compound is the dehydration of 1-adamantyl formamide (B127407). This process involves the removal of a water molecule from the formamide to generate the isocyanide functional group.

Phosphorus oxychloride (POCl₃) is a widely used and potent dehydrating agent for the conversion of N-substituted formamides to their corresponding isocyanides. nih.gov The reaction mechanism commences with the nucleophilic attack of the formamide's carbonyl oxygen onto the electrophilic phosphorus atom of POCl₃. This initial step forms a reactive intermediate. Subsequent elimination steps, facilitated by a base, lead to the formation of the isocyanide. mdpi.com This method is a cornerstone in isocyanide synthesis due to its reliability and effectiveness.

The general mechanism for the dehydration of a formamide using POCl₃ in the presence of a base is depicted below:

Step 1: Activation of the formamide. The carbonyl oxygen of the formamide attacks the phosphorus atom of POCl₃, displacing a chloride ion and forming a highly reactive intermediate.

Step 2: Deprotonation. A base, typically a tertiary amine like triethylamine (B128534), removes the proton from the nitrogen atom of the formamide intermediate.

Step 3: Elimination. A subsequent elimination cascade results in the formation of the isocyanide, phosphoric acid, and hydrochloride salt of the base.

The presence of a base, most commonly a tertiary amine such as triethylamine, is crucial in the POCl₃-mediated dehydration of formamides. researchgate.netnih.gov The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction. mdpi.com This prevents the protonation of the starting formamide or the product isocyanide, which could lead to unwanted side reactions and a decrease in yield. Triethylamine is particularly effective due to its sufficient basicity and its inability to be acylated by the reaction intermediates. mdpi.com In some optimized procedures, triethylamine can even be used as the solvent, leading to high yields and simplified workup. researchgate.netnih.gov

Reagent SystemBaseSolventTemperatureReaction TimeYield
POCl₃TriethylamineDichloromethane (B109758)0 °C< 10 minutesHigh to Excellent
POCl₃TriethylamineTriethylamine (solvent-free)0 °C< 5 minutesHigh to Excellent nih.gov

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times. mdpi.com This "green chemistry" approach has been successfully applied to the synthesis of isocyanides from formamides. researchgate.net The use of microwave irradiation can significantly enhance the efficiency of the dehydration reaction by promoting rapid and uniform heating of the reaction mixture. mdpi.com While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed, the general principles suggest that this method could offer a more efficient and environmentally benign alternative to conventional heating methods for its preparation. mdpi.comresearchgate.net

Advantages of Microwave-Assisted Isocyanide Synthesis

Reduced Reaction Times: Dramatically shorter reaction times compared to conventional heating methods. mdpi.com

Increased Yields: Often results in higher product yields. researchgate.net

Improved Purity: Can lead to cleaner reactions with fewer byproducts.

Energy Efficiency: More energy-efficient compared to traditional heating.

An alternative approach to this compound involves the direct functionalization of adamantane (B196018) precursors, bypassing the isolation of the formamide intermediate.

While phosgene (B1210022) and its solid, safer-to-handle equivalent, triphosgene, are most commonly associated with the synthesis of isocyanates from primary amines, they also serve as effective dehydrating agents for the conversion of N-substituted formamides to isocyanides. nih.govmdpi.com The reaction of 1-adamantyl formamide with triphosgene, in the presence of a base like triethylamine, provides a viable route to this compound. mdpi.com

The reaction with triphosgene is believed to proceed through the in-situ generation of phosgene. rsc.org The mechanism is analogous to the dehydration with POCl₃, where the formamide is activated followed by base-assisted elimination to yield the isocyanide. The use of triphosgene is often preferred over gaseous phosgene due to its solid nature, which allows for easier handling and more precise measurement. guidechem.com It is important to note that the reaction of a primary amine like 1-aminoadamantane directly with phosgene or triphosgene typically yields the corresponding isocyanate, not the isocyanide. researchgate.net Therefore, for the synthesis of this compound using these reagents, the formamide precursor is essential.

PrecursorReagentBaseProduct
1-Adamantyl formamideTriphosgeneTriethylamineThis compound mdpi.com
1-AdamantylamineTriphosgeneTriethylamine1-Adamantyl isocyanate researchgate.net

Single-Step Methods from Adamantyl Amines

A more direct route to this compound involves the use of 1-adamantylamine as the starting material in what is known as the carbylamine reaction or Hoffmann isocyanide synthesis. wikipedia.orgquora.com This method allows for the single-step formation of the isocyanide functional group.

The reaction involves treating a primary amine, in this case, 1-adamantylamine, with chloroform (B151607) (CHCl₃) in the presence of a strong base. wikipedia.orgunacademy.com The choice of base has a significant impact on the reaction yield. While sodium hydroxide or potassium hydroxide can be used, stronger bases such as potassium tert-butoxide (t-BuOK) have been shown to be particularly effective, leading to substantially higher yields of the isocyanide product. mdpi.com

In a typical procedure, the adamantyl amine is reacted with chloroform and potassium tert-butoxide in a suitable solvent system, such as a mixture of dichloromethane and tert-butanol. mdpi.comresearchgate.net A study on the synthesis of a related compound, 1-(1-isocyanoethyl)adamantane, demonstrated the superiority of potassium tert-butoxide over other alkali metal hydroxides, achieving a yield of 92%. mdpi.comresearchgate.net

Table 1: Effect of Different Bases on the Yield of 1-(1-isocyanoethyl)adamantane mdpi.com
BaseYield (%)
LiOH0
NaOH68
KOH75
t-BuOK92

The mechanism of the carbylamine reaction is well-understood to proceed through a dichlorocarbene intermediate. wikipedia.orgunacademy.combyjus.com The reaction is initiated by the α-elimination of a proton and a chloride ion from chloroform, facilitated by the strong base. quora.com For instance, potassium tert-butoxide abstracts a proton from chloroform to form a trichloromethyl anion (-CCl₃), which then rapidly loses a chloride ion to generate the highly reactive and electrophilic dichlorocarbene (:CCl₂). byjus.com

This dichlorocarbene intermediate is then attacked by the nucleophilic nitrogen atom of the primary amine (1-adamantylamine). byjus.com The resulting adduct undergoes a series of successive base-mediated dehydrochlorination steps, ultimately leading to the formation of the isocyanide functional group and yielding this compound. wikipedia.orgbyjus.com

Mechanistic Elucidation of this compound Formation

Understanding the detailed reaction mechanisms is crucial for optimizing reaction conditions and improving the efficiency of synthetic routes to this compound.

Detailed Reaction Pathways and Transition States

Curtius Rearrangement Pathway: The thermal Curtius rearrangement proceeds through a concerted transition state where the adamantyl group migrates to the nitrogen atom at the same time as the nitrogen molecule is expelled. Thermodynamic calculations support this concerted mechanism over a stepwise process involving a free acyl nitrene intermediate, as the latter is a higher energy pathway and no byproducts from nitrene insertion are typically observed. oup.com The transition state involves a cyclic arrangement of the migrating group, the carbonyl carbon, and the azide (B81097) nitrogens.

Carbylamine Reaction Pathway: The pathway for the carbylamine reaction begins with the formation of dichlorocarbene. The key step is the nucleophilic attack of the adamantylamine nitrogen on the electron-deficient carbon of the dichlorocarbene. This forms a nitrogen ylide intermediate. This is followed by two sequential elimination steps. The first is an intramolecular proton transfer from the nitrogen to one of the chlorine-bearing carbons, followed by the loss of a chloride ion. The second is a base-assisted elimination of the second chlorine atom and the remaining proton on the nitrogen, leading to the final isocyanide product. The insertion of carbenes into N-H bonds is a known process, and in this case, it proceeds via addition followed by elimination. nih.gov

Role of Catalysts and Reagents in Reaction Selectivity and Yield

The selectivity and yield of these synthetic methods are highly dependent on the choice of reagents and catalysts.

In the Curtius rearrangement , the reaction can be catalyzed by Lewis acids, such as boron trifluoride or boron trichloride. oup.com These catalysts coordinate to the carbonyl oxygen, which weakens the adjacent bonds and can reduce the decomposition temperature required for the rearrangement by as much as 100 °C, often leading to significantly higher yields of the isocyanate. oup.com

For the carbylamine reaction , the choice of base is the most critical factor influencing the yield. mdpi.com As shown in Table 1, strong, non-nucleophilic, and sterically hindered bases like potassium tert-butoxide provide the highest yields. mdpi.com This is because t-BuOK is highly effective at promoting the α-elimination from chloroform to generate the necessary dichlorocarbene intermediate, while its steric bulk minimizes side reactions. mdpi.com The solvent system also plays a role; the use of a two-phase system or the addition of a phase-transfer catalyst can sometimes improve reaction rates and yields by facilitating the interaction between the aqueous base and the organic-soluble amine and chloroform. wikipedia.org The addition of tert-butanol to the reaction medium has been found to increase the yield of adamantyl-containing isocyanides. mdpi.com

Kinetic and Thermodynamic Considerations in Synthesis

The formation of this compound is primarily achieved through two established methods: the carbylamine reaction of 1-adamantylamine and the dehydration of 1-adamantylformamide. The choice of method and reaction conditions is influenced by the kinetic barriers and thermodynamic landscape of these transformations.

Thermodynamic Feasibility

The thermodynamic stability of this compound is a key factor in its synthesis. The standard enthalpy of formation in the gas phase (ΔfH°gas) for this compound has been determined to be 73.1 ± 2.0 kJ/mol nist.gov. This positive value indicates that the compound is less stable than its constituent elements in their standard states.

Kinetic Factors and Reaction Mechanisms

The rates of the synthetic routes to this compound are influenced by the reaction mechanisms and the steric hindrance imposed by the bulky adamantyl group.

Carbylamine Reaction: This reaction proceeds through the formation of a highly reactive dichlorocarbene intermediate, generated from the reaction of chloroform with a strong base researchgate.netnih.govnist.govd-nb.info. The amine then reacts with this electrophilic carbene. The bulky nature of the 1-adamantyl group can sterically hinder the approach of the amine to the dichlorocarbene, potentially slowing the reaction rate compared to less hindered primary amines. However, the reaction is generally driven to completion by the irreversible nature of the subsequent steps. For the synthesis of a related compound, 1-(1-isocyanoethyl)adamantane, it has been observed that the reaction yield is not significantly affected by a temperature range of 20 °C to 40 °C, which may suggest a relatively low activation energy for this particular carbylamine reaction.

Dehydration of 1-Adamantylformamide: This is a two-step process involving the initial formation of 1-adamantylformamide from 1-adamantylamine, followed by dehydration using various reagents such as phosphorus oxychloride (POCl₃), phosgene, or tosyl chloride in the presence of a base nih.govresearchgate.net. The dehydration step is the critical kinetic phase. The rate of this reaction is dependent on the efficacy of the dehydrating agent and the reaction temperature. While specific kinetic data for the dehydration of 1-adamantylformamide is not available, studies on similar N-substituted formamides indicate that the reaction can be rapid, often completing in minutes at or below room temperature with potent dehydrating agents nih.gov. The steric bulk of the adamantyl group is a significant consideration, as it can influence the rate of attack of the dehydrating agent and the subsequent elimination steps.

Below is a summary of the key kinetic and thermodynamic parameters for the synthesis of this compound.

ParameterCarbylamine ReactionDehydration of 1-Adamantylformamide
Reactants 1-Adamantylamine, Chloroform, Base1-Adamantylformamide, Dehydrating Agent, Base
Key Intermediate DichlorocarbeneVilsmeier-type adduct (with POCl₃)
Enthalpy of Formation (Product, ΔfH°gas) 73.1 ± 2.0 kJ/mol73.1 ± 2.0 kJ/mol
Kinetic Influences Steric hindrance from the adamantyl group affecting the reaction with dichlorocarbene.Efficiency of the dehydrating agent; steric hindrance affecting the approach of the dehydrating agent.
General Reaction Conditions Typically requires a strong base and is often carried out at or slightly above room temperature.Can often be performed at low temperatures (e.g., 0 °C) with a suitable dehydrating agent.

Table 1. Kinetic and Thermodynamic Considerations for the Synthesis of this compound

Advanced Reaction Chemistry and Transformations of 1 Adamantyl Isocyanide

Multicomponent Reactions (MCRs) Involving 1-Adamantyl Isocyanide

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and atom economy. nih.gov this compound is a frequently employed isocyanide component in these reactions due to the desirable properties it confers upon the products. smolecule.com

Ugi Reaction Derivatives

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. numberanalytics.comnih.gov The incorporation of this compound into the Ugi reaction has proven to be a powerful strategy for the synthesis of diverse and complex molecules.

The Ugi reaction is a popular method for synthesizing peptidomimetics, which are compounds that mimic the structure and function of peptides. nih.gov The use of this compound in Ugi reactions allows for the introduction of the bulky and lipophilic adamantyl group, which can enhance the metabolic stability and bioactivity of the resulting peptidomimetics. smolecule.com Research has demonstrated that dipeptides containing an adamantane (B196018) fragment, synthesized via Ugi reactions with this compound, exhibit increased stability. smolecule.com

The versatility of the Ugi reaction with this compound extends to the construction of complex molecular scaffolds. By carefully selecting the other components, a wide array of intricate structures can be assembled in a single step. For instance, Ugi reactions employing this compound have been utilized to generate diverse libraries of compounds with potential applications in drug discovery. nih.gov The reaction's ability to create multiple bonds and stereocenters in one pot makes it an efficient tool for accessing novel chemical space. nih.gov Studies have shown that even with sterically demanding components like this compound, the Ugi reaction can proceed in good yields. acs.org Furthermore, post-Ugi transformations of adducts derived from this compound have been used to construct various indolizinone and quinolizinone scaffolds, as well as complex polycyclic systems containing adjacent quaternary carbon stereocenters. mdpi.com

Aldehyde/KetoneAmineCarboxylic AcidIsocyanideProduct TypeRef.
VariousVariousVariousThis compoundPeptidomimetics smolecule.com
Alkyne-tethered aldehydesVariousVariousThis compound1,6-Annulated 2-pyridones mdpi.com
VariousVariousVariousThis compoundIndolizinones/Quinolizinones mdpi.com
VariousVariousVariousThis compoundZephycarinatine/Zephygranditine scaffolds mdpi.com

The mechanism of the Ugi reaction proceeds through several key intermediates. numberanalytics.com The initial step involves the condensation of the aldehyde or ketone with the amine to form an imine. nih.govmdpi.com This imine is then protonated by the carboxylic acid to form an iminium ion. The isocyanide, in this case this compound, then undergoes a nucleophilic attack on the iminium ion, leading to the formation of a crucial nitrilium ion intermediate. nih.govnih.govmdpi.com This highly reactive species is then trapped by the carboxylate anion. nih.govacs.org A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, yields the final α-acylamino amide product. numberanalytics.comnih.gov The formation of the nitrilium ion is a central and defining step of the Ugi reaction mechanism. nih.gov

Passerini Reaction Applications

The Passerini three-component reaction (P-3CR) is another significant isocyanide-based MCR, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to furnish α-acyloxy amides. organic-chemistry.orgwikipedia.orgnih.govencyclopedia.pub

The Passerini reaction provides direct access to α-hydroxy carboxamides, which are valuable structural motifs in medicinal chemistry and natural product synthesis. nih.govorganic-chemistry.org The reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, where a hydrogen-bonded complex of the carbonyl compound and carboxylic acid reacts with the isocyanide. nih.govnih.gov This leads to an imidate intermediate that rearranges to the final product. nih.gov In polar solvents, an ionic mechanism involving a nitrilium ion intermediate is proposed. wikipedia.org The use of this compound in the Passerini reaction allows for the synthesis of α-hydroxy carboxamides bearing the bulky adamantyl moiety. While sterically hindered isocyanides like this compound can sometimes lead to lower yields, the reaction conditions can be optimized to improve the outcome. rug.nl

Aldehyde/KetoneCarboxylic AcidIsocyanideProduct TypeRef.
VariousVariousThis compoundα-Acyloxy amides rug.nl

Innovations in the Passerini reaction have led to the replacement of the carboxylic acid component with other electrophiles, expanding its synthetic utility. A notable variation involves the use of silanols in place of carboxylic acids, leading to the formation of α-siloxyamides. mdpi.comnih.govencyclopedia.puborganic-chemistry.org This O-silylative Passerini reaction proceeds via the activation of the aldehyde by the silanol, followed by the addition of the isocyanide and subsequent rearrangement. organic-chemistry.org This method has been shown to be applicable to a wide range of aldehydes and isocyanides. organic-chemistry.orgorganic-chemistry.org

Other variations of the Passerini reaction include the use of sulfinic acids to produce α-(sulfonyloxy)amides and phosphinic acids to yield α-(phosphinyloxy)amide derivatives. nih.govmdpi.com These modifications further demonstrate the versatility of the Passerini reaction and the potential for incorporating diverse functional groups by trapping the nitrilium or related intermediate with different nucleophiles. nih.gov

Exploration of Novel Multicomponent Reaction (MCR) Architectures

This compound is a cornerstone in the field of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single, efficient step. smolecule.comresearchgate.net The sterically demanding adamantane substituent often imparts unique selectivity and stability to the products. smolecule.com

The most prominent MCR involving this compound is the Ugi four-component reaction (Ugi-4CR) . researchgate.net This reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amides. researchgate.net The use of this compound in Ugi reactions is instrumental in creating peptidomimetics and other complex molecular frameworks with potential applications in drug discovery. smolecule.comresearchgate.net For instance, adamantane-containing dipeptides synthesized via the Ugi reaction have demonstrated enhanced stability and bioactivity. smolecule.com

Beyond the classic Ugi reaction, researchers are exploring novel MCRs that leverage the unique reactivity of this compound. One such innovation is the Passerini four-component reaction (P-4CR) , which adapts the traditional Passerini three-component reaction. In this novel approach, the carboxylic acid component is replaced by an alcohol and carbon dioxide, leading to the formation of α-carbonate-amides. rsc.org

The versatility of this compound in MCRs stems from its ability to form key intermediates like nitrilium ions, which then undergo further transformations to yield complex products. This reactivity allows for the generation of large libraries of diverse compounds for high-throughput screening in pharmaceutical research. researchgate.net

Nucleophilic Reactivity and Bond Formation

The isocyanide carbon atom of this compound exhibits both nucleophilic and electrophilic character, allowing it to participate in a wide range of chemical reactions. mdpi.com Its ability to act as a carbon-centered nucleophile is a key feature in various bond-forming transformations.

Recently, the role of isocyanides as competent nucleophiles in bimolecular nucleophilic substitution (S_N2) reactions has been established, opening new avenues for amide synthesis. digitellinc.comnih.govresearchgate.net In this transformation, the isocyanide attacks an alkyl halide, forming an intermediate nitrilium ion, which is subsequently hydrolyzed in situ to yield a highly substituted secondary amide. digitellinc.comnih.govresearchgate.net

This reaction presents a significant departure from classical amide synthesis, which typically involves the coupling of an amine and a carboxylic acid. researchgate.net The isocyanide S_N2 reaction offers an "umpolung" strategy, where the isocyanide acts as a synthetic equivalent of an amide carbanion synthon (R-NHC(-)=O). nih.govresearchgate.net

A variety of alkyl halides, including those with chlorides, bromides, and iodides, are suitable electrophiles, with reactivity following the expected trend of I > Br > Cl. imtm.cz The reaction tolerates a wide range of functional groups. nih.govresearchgate.net

Table 1: Examples of S_N2 Reactions with this compound and Alkyl Halides

Alkyl Halide ElectrophileProductYieldReference
5-(Chloromethyl)thiophene-2-carbaldehydeThiophene Carbaldehyde Derivative51% imtm.cznih.gov
Phenoxybenzamine (B1677643) (Dibenzyline)Amide Product40% researchgate.netimtm.cz

This table showcases the versatility of the isocyanide S_N2 reaction with various electrophiles.

The S_N2 reaction of this compound with alkyl halides provides a direct and general method for the synthesis of sterically hindered and highly substituted secondary amides. nih.govresearchgate.net This method is particularly valuable for creating complex structures from simple, readily available building blocks in a single step. researchgate.netimtm.cz The reaction's robustness has been demonstrated through the synthesis of a diverse array of amides, including those incorporating isoprenoid side chains. imtm.cz

A significant application of the isocyanide S_N2 reaction is in late-stage functionalization, a crucial technique in drug discovery for modifying complex, "drug-like" molecules to optimize their properties. researchgate.netimtm.czresearchgate.net The reaction's tolerance for various functional groups allows for the selective modification of complex pharmaceuticals. For example, the reaction has been successfully applied to the late-stage diversification of phenoxybenzamine (Dibenzyline), an alpha-blocker used to treat hypertension, yielding the corresponding amide product in a 40% yield. researchgate.netimtm.cz This demonstrates the potential of this methodology to rapidly generate analogues of existing drugs. researchgate.net

The nucleophilic character of this compound is also evident in its reactions with carbonyl compounds and imines, which are fundamental to many MCRs like the Ugi and Passerini reactions. smolecule.commdpi.com In these reactions, the isocyanide carbon attacks the electrophilic carbon of the carbonyl or imine group. nih.gov

In the Passerini reaction, an isocyanide, a carboxylic acid, and a carbonyl compound react to form an α-acyloxy carboxamide. The mechanism involves the initial reaction between the carbonyl compound and the carboxylic acid, followed by the nucleophilic attack of the isocyanide.

In the Ugi reaction, an imine, formed in situ from an amine and a carbonyl compound, is attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate to yield the final α-aminoacyl amide product. researchgate.net The steric bulk of the 1-adamantyl group can influence the stereochemical outcome of these reactions.

Recent research has also explored the N-heterocyclic carbene (NHC)-catalyzed reaction between ketones and isocyanides to synthesize enaminones. rsc.org This method expands the scope of isocyanide reactivity beyond traditional MCRs. rsc.org

The reaction between thiols and isocyanides (or the closely related isocyanates) offers a pathway for bioconjugation and material science applications. smolecule.comsigmaaldrich.com While the reaction of thiols with isocyanates to form thiocarbamates is a well-established "click" reaction, the corresponding reaction with isocyanides is also of significant interest. sigmaaldrich.comacs.org

Isocyanides can react with thiols via an α-addition of the S-H bond across the isocyano group, leading to the formation of thioformimidates. thieme-connect.de This reactivity can be harnessed to functionalize materials, such as modifying thiol-functionalized nanoparticles with adamantyl groups. smolecule.com

Furthermore, a novel three-component reaction involving isocyanides, elemental sulfur, and alcohols or thiols has been developed to produce O-thiocarbamates and dithiocarbamates under mild, catalyst-free conditions. d-nb.info This reaction proceeds through an isothiocyanate intermediate and is highly atom-economic. d-nb.info

Thiol-Isocyanide Reactions and Conjugation Strategies

Mechanism of Adamantyl Moiety Attachment

The adamantyl moiety is a large, lipophilic, and rigid three-dimensional cage structure. Its attachment to a molecule significantly influences properties such as lipophilicity, which can enhance biological activity. mdpi.com In the context of forming nitrogen-containing adamantane derivatives, the adamantyl group is typically introduced using starting materials like 1-adamantylamine or its derivatives. nih.gov For instance, 1-adamantyl isocyanate can be synthesized via the Curtius rearrangement of 1-adamantyl acyl azide (B81097). nih.gov

Once the this compound is formed, the adamantyl group primarily exerts a steric influence on subsequent reactions. The reactive center is the isocyanide carbon, which can act as a nucleophile, electrophile, or radical acceptor. mdpi.com In nucleophilic substitution (SN2) type reactions, the isocyanide carbon acts as a C-nucleophile, attacking an alkyl halide. uj.edu.pl This leads to the formation of a nitrilium ion intermediate, which upon hydrolysis, yields a secondary amide. uj.edu.pl The adamantyl group's bulk in these reactions can control the approach of reactants and influence the stability of intermediates and transition states.

Isocyanide Homologation and Oligomerization

Homologation and oligomerization reactions involve the coupling of multiple isocyanide units to form longer chains and cyclic structures. These C-C bond-forming reactions are often mediated by metal complexes.

Low-valent main-group elements, particularly aluminum(I) complexes, have emerged as effective promoters for the reductive coupling and oligomerization of isocyanides. nih.govresearchgate.net The reaction of this compound with an aluminyl anion, K[Al(NON)] ([NON]²⁻ = [O(SiMe₂NDipp)₂]²⁻, Dipp = 2,6-iPr₂C₆H₃), demonstrates a controlled, stepwise chain growth. nih.govresearchgate.netrsc.org The steric bulk of the adamantyl group is crucial in these reactions; it prevents unwanted side reactions that are observed with less bulky isocyanides like tert-butyl isocyanide. nih.govresearchgate.net This control allows for the selective isolation of C₂- and C₃-homologation products. nih.govrsc.orgresearchgate.net

Similarly, a neutral Al(I) complex, (MeNacNac)Al, reacts with this compound (AdNC) to produce a trimolecular coupling product. researchgate.netd-nb.inforesearchgate.net In contrast, reactions with sterically less demanding isocyanides like phenyl isocyanide (PhNC) and p-methoxyphenyl isocyanide (PMPNC) lead to a mixture of tri-, tetra-, and even pentamerization products. nih.govresearchgate.netresearchgate.net This highlights the directing effect of the adamantyl substituent in controlling the extent of oligomerization.

Table 1: Comparison of Isocyanide Oligomerization Products with (MeNacNac)Al Complex This table is interactive and allows for sorting and filtering of data.

Isocyanide Reactant Substituent Isolated Products Reference
This compound (AdNC) Bulky, Aliphatic Trimerization product researchgate.net, nih.gov, d-nb.info
Phenyl isocyanide (PhNC) Aromatic Tri-, tetra-, and pentamerization products researchgate.net, nih.gov
p-Methoxyphenyl isocyanide (PMPNC) Aromatic Tri-, tetra-, and pentamerization products researchgate.net, nih.gov

The mechanism of isocyanide homologation by aluminum(I) complexes is proposed to proceed through carbene intermediates. nih.govresearchgate.netresearchgate.net Several pieces of evidence support this hypothesis. In the reaction of (MeNacNac)Al with this compound, a corresponding carbene intermediate was successfully trapped using a molybdenum(0) complex, providing strong evidence for its existence. nih.govresearchgate.netresearchgate.netd-nb.inforesearchgate.netresearchgate.net

Furthermore, the isolation of different products from the reaction with the highly hindered 2,6-bis(benzhydryl)-4-Me-phenyl isocyanide substantiates the presence of carbene intermediates. researchgate.netd-nb.info Quantum chemical calculations and detailed studies of the isolated products, such as the trimolecular coupling product from AdNC which features an exocyclic ketenimine scaffold, also support a stepwise coupling mechanism involving carbene species. researchgate.netd-nb.info

Formation of Trimerization Products and Higher Oligomers

The bulky nature of the adamantyl group significantly influences the oligomerization of this compound (Ad-NC). Controlled homologation, including dimerization (C₂ products) and trimerization (C₃ products), has been achieved using specific reagents.

Research has demonstrated that reacting Ad-NC with a potassium aluminyl, K[Al(NON)] ([NON]²⁻ = [O(SiMe₂NDipp)₂]²⁻, Dipp = 2,6-iPr₂C₆H₃), allows for a degree of control over the chain growth process. rsc.orgrsc.org The steric bulk of the adamantyl substituent is credited with enabling the isolation of both C₂- and C₃-homologation products. rsc.orgrsc.org This stepwise addition mechanism was further supported by the synthesis of mixed-isocyanide products. rsc.org In contrast, reactions with less bulky isocyanides like tert-butyl isocyanide led to degradation, while 2,6-dimethylphenyl isocyanide primarily yielded a C₃-homologation product that also involved dearomatization. rsc.orgrsc.org

In a different approach, the reaction between a neutral aluminium(I) complex, (MeNacNac)Al, and adamantyl isocyanide was found to generate a trimerization product. nih.gov This study provided evidence for the involvement of carbene intermediates in this Fischer-Tropsch-type reaction chemistry. nih.gov Further studies involving dialumane compounds have also shown the capability to induce linear- and cyclo-trimerization of isocyanides. rsc.org

Summary of this compound Oligomerization Studies
ReagentIsocyanide (R-NC)Observed ProductsKey FindingsReference
K[Al(NON)]This compound (Ad-NC)C₂ and C₃ homologuesSteric bulk of Ad-NC allows for controlled, stepwise isolation of dimer and trimer. rsc.orgrsc.org
K[Al(NON)]tert-Butyl Isocyanide (tBu-NC)Degradation productsLess steric bulk leads to unwanted side reactions. rsc.orgrsc.org
(MeNacNac)AlThis compound (Ad-NC)Trimerization productReaction proceeds via carbene intermediates. nih.gov

Reactions with Transition Metal Carbyne Complexes

The reaction of isocyanides with transition metal carbyne complexes is a significant area of study, often involving C-C bond coupling processes. xmu.edu.cn These reactions can lead to the formation of various metallacycles, with the specific outcome being highly dependent on the steric and electronic properties of the isocyanide substituent. xmu.edu.cnnih.gov While η²-iminoketenyl species have been frequently proposed as key intermediates in these transformations, their isolation has proven elusive until recently. xmu.edu.cnmdpi.com The unique steric profile of this compound plays a decisive role in directing the reaction pathway, often preventing the formation of products observed with less hindered isocyanides. mdpi.commdpi.com

Formation of Metallacyclopropenimine Intermediates

Metallacyclopropenimine intermediates, also described as η²-iminoketenyl complexes, are three-membered metallacycles that have been postulated as crucial intermediates in the C-C coupling reactions between metal carbynes and isocyanides. xmu.edu.cnmdpi.com Direct evidence for these species was obtained through the reaction of a metallapentalyne with various isocyanides, which led to the successful isolation and characterization of stable η²-iminoketenyl complexes. xmu.edu.cnmdpi.com

However, the formation of these metallacyclopropenimine structures is highly sensitive to the steric bulk of the isocyanide's N-substituent. xmu.edu.cnnih.gov In the case of this compound and other sterically demanding isocyanides like tert-butyl isocyanide, the formation of the η²-iminoketenyl structure is inhibited. mdpi.commdpi.compreprints.org Instead of forming a stable metallacyclopropenimine, the reaction of an osmapentalyne with this compound results in a C-C coupling product where the isocyanide is connected only to the α-carbon of the resulting osmapentalene ring. preprints.org This is in sharp contrast to reactions with less bulky isocyanides (e.g., cyclohexyl isocyanide, p-anisyl isocyanide), which readily afford the stable η²-iminoketenyl metallapentalene intermediates. xmu.edu.cnmdpi.compreprints.org

Steric Effects of N-Substituents on Intermediate Stability

The stability of the metallacyclopropenimine intermediate is critically governed by the steric properties of the isocyanide's N-substituent. xmu.edu.cnnih.gov The formation of the η²-iminoketenyl ligand requires a significant bending at the isocyanide nitrogen atom. xmu.edu.cnmdpi.com Sterically bulky groups, such as the 1-adamantyl or tert-butyl group, physically impede this required bending. xmu.edu.cnnih.govmdpi.commdpi.com This steric hindrance destabilizes the η²-iminoketenyl coordination mode, thus preventing the formation of the metallacyclopropenimine intermediate. mdpi.compreprints.org

Consequently, the reaction pathway is diverted. For instance, in reactions of a metallapentalyne, the use of bulky isocyanides like this compound leads to the formation of osmapentalene derivatives. mdpi.com With an excess of less bulky isocyanides, the reaction can proceed further to yield metallaindene derivatives through isocyanide insertion into a metal-carbon bond. xmu.edu.cn This demonstrates that the steric profile of the N-substituent is a key factor that can be tuned to direct the reaction toward different complex organometallic frameworks.

Influence of N-Substituent Steric Bulk on Reaction with Metallapentalyne
N-SubstituentSteric ProfilePrimary ProductReasonReference
1-AdamantylBulkyC-C coupled osmapentaleneInhibits bending at the nitrogen atom, preventing η²-iminoketenyl formation. xmu.edu.cnmdpi.compreprints.org
tert-ButylBulkyC-C coupled osmapentaleneInhibits bending at the nitrogen atom, preventing η²-iminoketenyl formation. xmu.edu.cnmdpi.compreprints.org
CyclohexylLess Bulkyη²-iminoketenyl complex (Metallacyclopropenimine)Allows for bending at the nitrogen atom, stabilizing the intermediate. xmu.edu.cnmdpi.compreprints.org
p-AnisylLess Bulkyη²-iminoketenyl complex (Metallacyclopropenimine)Allows for bending at the nitrogen atom, stabilizing the intermediate. xmu.edu.cnmdpi.compreprints.org

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) calculations have provided critical insights into the reaction pathways and the stability of the intermediates formed from the reaction of isocyanides with metal carbyne complexes. xmu.edu.cn The computational results strongly support the experimental observations regarding the role of steric hindrance.

DFT studies confirmed that for reactions involving bulky N-substituents like 1-adamantyl and tert-butyl, the formation of an isocyanide-substituted carbene structure is energetically more favorable than the corresponding η²-iminoketenyl structure. xmu.edu.cn This finding explains why the metallacyclopropenimine intermediates are not observed with these isocyanides. xmu.edu.cn

Conversely, for a series of less bulky isocyanides, DFT calculations showed that the η²-iminoketenyl structures are indeed more stable than their isomeric carbene forms, which is in excellent agreement with experimental isolation of these complexes. xmu.edu.cn The calculations also explored the relative stabilities of different geometric isomers (syn- and anti-arrangements) of the η²-iminoketenyl metallacycles, attributing the preference to a subtle balance of non-covalent interactions. xmu.edu.cn For example, in one such complex (3a), the anti-isomer was calculated to be more stable than the syn-isomer by 19.3 kJ/mol. xmu.edu.cn In a separate study on the reaction of this compound with a vanadium alkylidyne complex, DFT was used to elucidate the mechanism for the formation of a κ²-C,N-azaalleneyl complex, identifying a rate-determining barrier of 20.6 kcal/mol. fsu.edu

Selected DFT Findings on Isocyanide-Carbyne Reactions
System StudiedComputational FindingEnergy ValueConclusionReference
Complex with 1-Adamantyl-NCRelative stability of carbene vs. η²-iminoketenyl structureNot specifiedThe carbene structure is more stable, consistent with experimental outcomes. xmu.edu.cn
Complex 3a (less bulky isocyanide)Relative stability of anti- vs. syn-isomerΔE = 19.3 kJ/molThe anti-isomer is significantly more stable. xmu.edu.cn
Vanadium alkylidyne + Ad-NCRate-determining transition state barrier for azaalleneyl formation20.6 kcal/molProvides mechanistic insight into the reaction pathway. fsu.edu

Coordination Chemistry of 1 Adamantyl Isocyanide

Ligand Properties and Bonding Characteristics

The isocyanide functional group possesses a distinctive electronic structure that governs its coordination properties. smolecule.com This includes a σ-type lone pair on the carbon atom, which acts as an electron pair donor, and an accessible π-CN orbital pair that can accept electron density from the metal. smolecule.com

Isocyanides are recognized for their dual electronic character, acting as both σ-donors and π-acceptors. The carbon atom of the isocyanide group donates its lone pair of electrons to form a σ-bond with a metal center. acs.org Concurrently, the unoccupied π* antibonding orbitals of the C≡N triple bond can accept electron density from filled d-orbitals of the metal, forming a π-backbond. acs.org Aliphatic isocyanides, such as 1-adamantyl isocyanide, are generally considered to be strong σ-donors and weaker π-acceptors compared to aromatic isocyanides. acs.org The synergistic combination of σ-donation and π-acceptance contributes to the stability of the resulting metal complexes. mdpi.com

This compound is isoelectronic with carbon monoxide (CO), a ubiquitous ligand in organometallic chemistry. d-nb.info Both ligands possess a triple bond and a lone pair of electrons on the terminal carbon atom, enabling them to bind to transition metals. However, there are notable differences in their electronic properties. Isocyanides are generally better σ-donors and poorer π-acceptors than CO. psgcas.ac.in This difference is reflected in the infrared stretching frequencies of the coordinated ligands. For instance, the stretching frequency of alkyl isocyanides complexed to nickel(0) decreases by approximately 100 cm⁻¹, a phenomenon also observed with carbon monoxide, indicating π-accepting character. psgcas.ac.in Despite this similarity, the stronger σ-donation of isocyanides can lead to more stable complexes with metals in various oxidation states. acs.org

The adamantyl group is a bulky, rigid, and three-dimensional substituent that exerts significant steric and electronic effects on the isocyanide ligand. mdpi.comrsc.org

Steric Effects: The sheer size of the adamantyl cage provides considerable steric hindrance around the metal center. xmu.edu.cnacs.org This bulk can influence the coordination number and geometry of the resulting metal complexes, often preventing the coordination of multiple bulky ligands and favoring the formation of specific isomers. rsc.orgxmu.edu.cn For example, the steric bulk of the adamantyl group has been shown to prevent dimerization in certain palladium complexes, leading to the formation of monomeric cage structures. rsc.org In some cases, the steric hindrance of the adamantyl group can be overcome by attractive dispersion forces between the adamantyl substituent and other ligands on the metal center. nih.gov

Electronic Effects: The adamantyl group is known to be electron-donating. mdpi.com This property increases the electron density on the isocyanide carbon, enhancing its σ-donor capability. mdpi.com This enhanced electron-donating nature can, in turn, influence the catalytic activity of the metal center to which it is coordinated. mdpi.comresearchgate.net

Complexation with Transition Metals

This compound readily forms coordination complexes with a variety of transition metals, leading to novel structures and reactivity.

The synthesis of coordination complexes involving this compound often involves the reaction of a metal precursor with the isocyanide ligand. For example, new binuclear MnPt µ-vinylidene complexes bearing a terminal this compound ligand have been prepared by treating a corresponding carbonyl complex with this compound. researchgate.net Similarly, palladium(II)-indenyl complexes with both a phosphine (B1218219) and a this compound ligand have been synthesized. mdpi.com The resulting complexes are typically characterized by a range of spectroscopic techniques, including NMR (¹H, ¹³C, ³¹P) and infrared spectroscopy, as well as single-crystal X-ray diffraction to determine their solid-state structures. mdpi.comresearchgate.net The use of the bulky this compound has also been instrumental in controlling the homologation of isocyanides by an aluminyl anion, allowing for the isolation of C₂- and C₃-coupled products. rsc.orgnih.gov

In complexes of this compound, the primary bonding interaction is the coordination of the isocyanide carbon to the metal center. acs.org The nature of this bond is a combination of σ-donation from the isocyanide to the metal and π-back-donation from the metal to the isocyanide. acs.org The extent of π-back-donation can influence the geometry of the M-C-N-C unit. Strong back-donation can lead to a bent geometry with a dihedral angle between the metal and the isocyanide ligand of 130–140°, whereas weaker back-donation results in a more linear arrangement (approaching 180°). acs.org

Spectroscopic Studies of Metal-Isocyanide Complexes (e.g., IR, NMR)

The coordination of this compound to metal centers induces significant changes in its spectroscopic properties, providing valuable insights into the nature of the metal-ligand bond. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing these complexes.

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of this compound is the intense absorption band corresponding to the carbon-nitrogen triple bond (C≡N) stretching vibration, which typically appears in the range of 2110-2165 cm⁻¹. Upon coordination to a metal, the position of this band is sensitive to the electronic environment. smolecule.com A shift to higher wavenumbers (a blueshift) is generally observed when the isocyanide acts as a ligand in metal complexes, and the magnitude of this shift (Δν) indicates the nature of the metal-isocyanide interaction. smolecule.com

For instance, in binuclear MnPt µ-vinylidene complexes, the terminal platinum-coordinated this compound ligand exhibits a C≡N stretching frequency that provides information about the electronic properties of the complex. researchgate.net

Interactive Data Table: IR Spectroscopic Data for this compound and its Complexes

Compound/Complexν(C≡N) (cm⁻¹)Reference
This compound (free ligand)~2123
Cp(CO)₂Mn(µ-C=CHPh)Pt(CN-Ad)(PPh₃)Not specified researchgate.net
Cp(CO)₂Mn(µ-C=CHPh)Pt(CN-Ad)[P(OPrⁱ)₃]Not specified researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in elucidating the structure of metal complexes containing the this compound ligand. In ¹H NMR, the adamantane (B196018) cage protons typically show distinct signals. The ¹³C NMR spectrum is particularly informative, with the isocyanide carbon resonance being highly sensitive to coordination. For free this compound, the isocyanide carbon appears around δ 151.8 ppm.

In complexes such as the binuclear MnPt µ-vinylidene systems, ¹H, ¹³C, and ³¹P NMR spectroscopy have been used to characterize the new complexes formed, confirming the coordination of the this compound ligand. researchgate.netresearchgate.net

Redox Properties of Metal-Coordinated this compound

The electronic properties of this compound as a ligand can significantly influence the redox behavior of the metal complexes it forms. The bulky and electron-donating nature of the adamantyl group can modulate the electron density at the metal center, thereby affecting its oxidation and reduction potentials.

Studies on binuclear MnPt µ-vinylidene complexes bearing a terminal this compound ligand have revealed the influence of this ligand on the redox properties of the compounds. researchgate.netresearchgate.net Electrochemical studies, such as cyclic voltammetry, have been employed to investigate the oxidation and reduction processes of these complexes. researchgate.net The results indicate that the presence of the this compound ligand affects the electrochemical behavior of the synthesized µ-vinylidene compounds. researchgate.netresearchgate.net

Furthermore, the mechanical bond in catenane structures containing metal ions has been shown to alter the redox properties of the interlocked metal complex. rsc.org While not specific to this compound, this principle demonstrates how the coordination environment, which can be provided by ligands like this compound, can control the accessible oxidation states of a metal. rsc.org For example, in certain catenane complexes, higher oxidation states of the metal are disfavored due to the steric constraints imposed by the interlocked structure. rsc.org

Applications in Catalysis

The unique steric and electronic properties of this compound make it a valuable ligand in various catalytic applications, influencing the activity and selectivity of metal-based catalysts.

Role as Ligand in Catalytic Systems

This compound serves as a crucial ligand in coordination complexes, contributing to the development of novel catalysts. smolecule.com The isocyanide group can form stable complexes with transition metals, and this property is harnessed in catalysis. smolecule.com The bulky adamantyl group can create a specific steric environment around the metal center, which can influence substrate approach and product selectivity.

The combination of a σ-electron-donor ligand like an aryl phosphine with a potential π-acceptor ligand such as an alkyl isocyanide (including this compound) can enhance the stability of metal complexes, which is a desirable feature for catalysts. mdpi.com This synergistic effect has been explored in the design of palladium(II) indenyl complexes with potential applications in catalysis. mdpi.com

Homogeneous Catalysis Mediated by this compound Complexes

In homogeneous catalysis, where the catalyst and reactants are in the same phase, this compound complexes have shown utility. For instance, the hydroamination of 1-adamantyl isocyanate with diphenylamine (B1679370) can be catalyzed by Group II complexes. royalsocietypublishing.org While the reactant is the isocyanate, this study highlights the involvement of adamantyl-containing compounds in catalytic cycles. royalsocietypublishing.org

Organoactinide complexes have also been used in homogeneous catalysis, for example, in the hydroelementation of alkynes. mdpi.com The mechanism of these reactions can involve the insertion of isonitriles into metal-carbon or metal-hydride bonds, demonstrating the potential for this compound to participate in such catalytic cycles. mdpi.com

Heterogeneous Catalysis and Adsorption on Metal Surfaces

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with gas or liquid phase reactants. wikipedia.org The process involves the adsorption of reactants onto the catalyst surface, reaction, and then desorption of the products. savemyexams.com The understanding of how isocyanide ligands coordinate to metal complexes in solution provides a basis for understanding their adsorption and reactivity on metal surfaces. acs.orgnih.gov

The adsorption of isocyanides on metal surfaces has applications in stabilizing metal nanoparticles and functionalizing metal electrodes, which are relevant to heterogeneous catalysis. acs.org The interaction between the isocyanide and the metal surface can lead to catalytic reactions that mirror their reactivity patterns in discrete metal complexes. acs.orgnih.gov While specific studies on the adsorption of this compound on metal surfaces for heterogeneous catalysis are not detailed in the provided results, the general principles of isocyanide adsorption are applicable. acs.orgnih.govacs.org The strength of adsorption is a critical factor in determining catalytic effectiveness. savemyexams.com

Specific Catalytic Conversions (e.g., Azide (B81097) to Isocyanate)

This compound and its derivatives are involved in specific catalytic transformations. A notable example is the catalytic conversion of 1-adamantyl azide to 1-adamantyl isocyanate. The reaction of 1-adamantyl azide with [Cr(CO)₃Cp]₂ can lead to the formation of 1-adamantyl isocyanate. acs.org Under a carbon monoxide atmosphere, the reaction can achieve catalytic turnover, with approximately five turnovers of azide to isocyanate conversion observed. acs.org

Another relevant catalytic transformation is the synthesis of unsymmetrical carbodiimides. Titanium imido halide complexes can catalyze the nitrene transfer from azides, including adamantyl azide, to isocyanides. nih.gov This reaction demonstrates the utility of adamantyl-containing starting materials in catalytic routes to valuable chemical products. nih.gov

Furthermore, redox-active ligands have been employed in catalytic nitrene transfer from organoazides, such as 1-adamantyl azide (AdN₃), to isocyanides to produce carbodiimides. uva.nl In these systems, the ligand facilitates the reaction by acting as an electron reservoir. uva.nlrsc.org

Interactive Data Table: Catalytic Conversion Involving Adamantyl Derivatives

Catalytic ReactionCatalyst SystemSubstrateProductKey FindingsReference(s)
Azide to Isocyanate Conversion[Cr(CO)₃Cp]₂1-Adamantyl azide1-Adamantyl isocyanateAchieved ~5 turnovers under CO atmosphere. acs.org
Carbodiimide Synthesis[Br₂Ti(NᵗBu)py₂]₂Adamantyl azide and various isocyanidesUnsymmetrical carbodiimidesDemonstrates nitrene transfer from an adamantyl-containing azide. nih.gov
Carbodiimide SynthesisZirconium complex with redox-active NNN ligand1-Adamantyl azide (AdN₃) and isocyanidesCarbodiimidesRedox-active ligand enables catalytic cycle. uva.nl

Isocyanide Ligands in Organometallic Chemistry

The bulky and electron-rich this compound serves as a versatile ligand in organometallic chemistry. Its steric hindrance and electronic properties significantly influence the structure and reactivity of its metal complexes. The reactivity of the isocyanide ligand once coordinated to a metal center is of particular interest, leading to a variety of transformations including insertion reactions and carbon-carbon bond formation. researchgate.netmdpi.com

Insertion Reactions into Metal-Element Bonds

The insertion of isocyanides into metal-element bonds is a fundamental reaction in organometallic chemistry, providing a pathway to new organometallic structures and organic molecules. xmu.edu.cn The bulky 1-adamantyl group can play a crucial role in directing the outcome of these reactions.

Research has shown that the steric properties of the isocyanide's N-substituent are critical in determining the reaction pathway. In reactions with metallapentalyne, an osmium carbyne complex, sterically bulky isocyanides such as this compound and tert-butyl isocyanide were found to impede the bending at the isocyanide nitrogen. xmu.edu.cn This steric hindrance prevents the formation of η2-iminoketenyl structures, which are observed with less bulky isocyanides. xmu.edu.cn Instead, under certain conditions, isocyanides can insert into a metal-carbon bond. For instance, the reaction of a metallapentalyne with excess amounts of other isocyanides, like cyclohexyl isocyanide, led to the insertion of one isocyanide molecule into an Osmium-Carbon bond, resulting in the expansion of the metalla-ring skeleton to form metallaindene derivatives. xmu.edu.cn While not directly demonstrated with this compound in this specific system, it highlights the general reactivity pattern.

In another example, studies on manganese vinylidene complexes of the type Cp(CO)₂Mn=C=CHPh have indicated that their reactions with isocyanides can proceed through the insertion of the isocyanide into the Mn=C bond. researchgate.net The coordination of this compound to binuclear MnPt µ-vinylidene complexes has been accomplished, yielding new complexes whose spectroscopic and electrochemical properties were influenced by the isocyanide ligand. researchgate.net

Table 1: Examples of Isocyanide Insertion Reactions in Organometallic Complexes

Metal Complex SystemIsocyanideReaction TypeProduct TypeRef.
Metallapentalyne (Osmium)Cyclohexyl isocyanideInsertion into Os-C bondMetallaindene derivative xmu.edu.cn
Cp(CO)₂Mn=C=CHPhGeneral Isocyanides (CNR)Insertion into Mn=C bondNot specified researchgate.net

Reductive C-C Couplings Involving Coordinated Isocyanides

Reductive C-C coupling of coordinated isocyanides is a significant process for the formation of new carbon-carbon bonds, leading to the synthesis of oligomers and other complex organic structures from simple C1 synthons. xmu.edu.cnscispace.com The 1-adamantyl substituent has proven effective in controlling these coupling reactions, preventing unwanted side reactions often observed with other isocyanides. rsc.org

Studies involving a potassium aluminyl complex, K[Al(NON)] ([NON]²⁻ = [O(SiMe₂NDipp)₂]²⁻, Dipp = 2,6-iPr₂C₆H₃), have demonstrated controlled homologation of this compound (Ad-NC). rsc.orgresearchgate.netrsc.org Unlike reactions with tert-butyl isocyanide, which led to degradation, or 2,6-dimethylphenyl isocyanide, which resulted in dearomatization, the use of Ad-NC allowed for the selective isolation of both C₂- and C₃-homologation products. rsc.orgresearchgate.netrsc.org This indicates a stepwise chain growth mechanism. The C₂ product features a dimerized isocyanide ligand, while the C₃ product results from the insertion of a third Ad-NC molecule. rsc.org

Further research with a neutral Aluminium(I) complex, (MeNacNac)Al, showed that its reaction with three equivalents of this compound yields a trimolecular coupling product. d-nb.info This product is characterized by a rare (amino)(imino) scaffold and an exocyclic ketenimine functional group. d-nb.info The formation of this trimerization product provides evidence for carbene intermediates in the coupling mechanism. A corresponding carbene intermediate was successfully trapped using a molybdenum(0) complex. d-nb.info

These controlled coupling reactions highlight the utility of the bulky 1-adamantyl group in directing the reactivity of the isocyanide ligand, enabling the stepwise formation of new C-C bonds and the isolation of specific oligomeric products. rsc.orgd-nb.info

Table 2: Reductive C-C Coupling Products of this compound

ReagentIsocyanideProduct TypeKey Structural FeatureRef.
K[Al(NON)]This compoundC₂-homologation productDimerized isocyanide ligand rsc.orgresearchgate.netrsc.org
K[Al(NON)]This compoundC₃-homologation productTrimerized isocyanide ligand rsc.orgresearchgate.netrsc.org
(MeNacNac)AlThis compoundC₃-trimerization product(amino)(imino) scaffold with exocyclic ketenimine d-nb.info

Applications in Materials Science and Nanochemistry

Functionalized Nanoparticles Using 1-Adamantyl Isocyanide

The modification of nanoparticle surfaces is a critical step in tailoring their properties for specific applications, such as enhancing biocompatibility and cellular uptake. nih.gov this compound serves as a key reagent in the functionalization of nanoparticles, offering a straightforward method to introduce the bulky adamantyl group onto their surfaces. unipa.it

Conjugation Strategies via Thiol-Isocyanate Reaction

A primary strategy for attaching this compound to nanoparticles involves the thiol-isocyanate reaction. unipa.itchemicalbook.com This "click" reaction is known for its efficiency and the formation of a stable covalent bond between the isocyanide carbon and the sulfur atom of a thiol group. smolecule.comupc.edu In this process, nanoparticles are first modified to have thiol groups on their surface. Subsequently, the addition of this compound leads to its covalent attachment. chemicalbook.comsmolecule.com This method provides a reliable way to create adamantyl-functionalized nanoparticles. unipa.itchemicalbook.com

Surface Functionalization of Thiol-Modified Nanoparticles

The surface functionalization of thiol-modified nanoparticles with this compound has been demonstrated with various nanoparticle types, including silica (B1680970) nanoparticles. unipa.it The process typically involves reacting the thiol-modified nanoparticles with a solution of this compound. unipa.itacs.org The reaction is often facilitated by a catalyst and can proceed under mild conditions. rsc.org This surface modification alters the chemical composition and surface properties of the nanoparticles, introducing the hydrophobic and rigid adamantane (B196018) moiety. nih.govsmolecule.com

Nanoparticle TypeFunctionalization StrategyResulting SurfaceReference
Silica NanoparticlesThiol-Isocyanate ReactionAdamantyl-functionalized surface unipa.it
General NanoparticlesThiol-Isocyanate ReactionCovalent attachment of adamantyl groups chemicalbook.comsmolecule.com

Impact on Nanoparticle Properties and Potential Applications (e.g., Targeted Delivery)

The introduction of the adamantyl group onto the surface of nanoparticles significantly impacts their physicochemical properties. The bulky and lipophilic nature of the adamantane cage can influence factors such as nanoparticle aggregation, solubility, and interaction with biological membranes. scholarsresearchlibrary.comresearchgate.net These modified properties are crucial for various applications, particularly in the realm of targeted drug and gene delivery. acs.orgnih.govrsc.org

For instance, adamantyl-functionalized nanoparticles can be used in host-guest chemistry, where the adamantyl group acts as a guest that can bind to host molecules like cyclodextrins. unipa.it This interaction can be exploited to create self-assembled nanoparticle vesicles for delivery purposes. unipa.it Furthermore, the enhanced lipophilicity can facilitate the crossing of biological membranes, a desirable trait for intracellular delivery systems. researchgate.net The ability to precisely engineer the nanoparticle surface with this compound opens up possibilities for creating sophisticated delivery platforms with improved efficacy and targeting capabilities. acs.orgnih.govnih.govfrontiersin.org

Development of Specialty Chemicals and Intermediates

Beyond nanoparticle functionalization, this compound is a key building block in the synthesis of a variety of specialty chemicals and functionalized materials. smolecule.com Its reactivity makes it a versatile precursor for creating more complex molecules with the embedded adamantane scaffold. ontosight.ai

Precursor for Isocyanate Derivatives and Functionalized Compounds

This compound can be converted into 1-adamantyl isocyanate, another important chemical intermediate. chemicalbook.comsigmaaldrich.com Isocyanates are highly reactive compounds used in the synthesis of a wide range of materials, including polyurethanes and ureas. chemicalbook.comresearchgate.net The synthesis of adamantyl-containing isocyanates is often achieved through methods like the Curtius rearrangement. researchgate.net These isocyanate derivatives serve as precursors for various functionalized compounds, such as:

4-(3-adamantan-1-yl-ureido)butyric acid chemicalbook.comsigmaaldrich.com

12-(3-adamantan-1-yl-ureido) dodecanoic acid (AUDA) chemicalbook.comsigmaaldrich.com

Adamantyl-phenylsulfonamide ureas chemicalbook.comsigmaaldrich.com

1-adamantan-1-yl-3-(hydroxyalkyl)ureas chemicalbook.comsigmaaldrich.com

Building Block for Adamantyl-Functionalized Materials

The rigid and stable structure of the adamantane group, introduced via this compound, imparts unique properties to the resulting materials. smolecule.comontosight.ai It is used as a fundamental building block in the creation of adamantyl-functionalized materials. smolecule.com The presence of the adamantane moiety can enhance thermal stability, and its distinct three-dimensional structure can influence the packing and morphology of polymers and other materials. This makes this compound a valuable component in the design of materials for diverse applications, from advanced polymers to pharmaceuticals. smolecule.comontosight.ai

PrecursorResulting Compound/Material ClassPotential Application AreaReference
This compound1-Adamantyl isocyanatePolyurethane synthesis, Chemical intermediates chemicalbook.comsigmaaldrich.comresearchgate.net
1-Adamantyl isocyanateAdamantyl-ureasBioactive compounds, Materials science chemicalbook.comsigmaaldrich.com
This compoundAdamantyl-functionalized polymersHigh-performance materials smolecule.com

Supramolecular Chemistry and Self-Assembly

The unique, rigid, and bulky structure of the adamantane cage, combined with the versatile reactivity of the isocyanide functional group, makes this compound a valuable component in the field of supramolecular chemistry. Its applications range from building complex, self-assembling systems to participating in specific molecular recognition events.

Incorporation into Supramolecular Self-Associating Amphiphiles (SSAs)

This compound serves as a key reactant in the synthesis of advanced amphiphilic polymers capable of self-assembly. A notable method involves its use in a Passerini three-component reaction, a multicomponent reaction known for its high efficiency and atom economy. mdpi.com

In one specific application, researchers synthesized a monomer-initiator, designated ABMA, by reacting this compound (Ad-NC), 4-formylphenyl 2-bromo-2-methylpropanoate (B8525525) (CHO-Br), and methacrylic acid. mdpi.com This ABMA molecule is strategically designed with multiple functional parts: a polymerizable double bond from the methacrylic acid component, a bromine group that can initiate atom transfer radical polymerization (ATRP), and the adamantane group for molecular recognition. mdpi.com This monomer was then copolymerized with a pH-responsive monomer (DPA) to create a hyperbranched polymer (hPDPA). This polymer possesses an amphiphilic character, which drives its self-assembly in solution. mdpi.com The synthesis of the key monomer initiator using this compound highlights the compound's utility in creating complex, functional macromolecules from simple starting materials in a single step. mdpi.comqst.go.jp

Role in Host-Guest Chemistry (e.g., with Cyclodextrins)

The adamantane group is a classic "guest" molecule in host-guest chemistry, known for its strong and specific binding affinity for the hydrophobic cavity of cyclodextrin (B1172386) "host" molecules. This compound provides a convenient handle to introduce this guest moiety into larger molecular or polymeric structures.

This principle has been demonstrated in the creation of pH-responsive hyperbranched polymer-peptide conjugates. mdpi.comnih.gov The hyperbranched polymer hPDPA, bearing multiple adamantyl groups from the this compound reactant, was specifically designed to interact with β-cyclodextrin-modified poly-L-arginine (β-CD-PArg). mdpi.comnih.gov The formation of the host-guest complex between the adamantane groups on the polymer and the cavities of the β-cyclodextrin units was confirmed through detailed spectroscopic analysis. nih.gov

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) NMR is a powerful technique to verify such interactions. In these systems, the observation of cross-peaks between the protons of the adamantane cage (at ~1.80–2.05 ppm) and the H3 protons located inside the hydrophobic cyclodextrin cavity (at ~3.84–3.95 ppm) provides direct evidence that the adamantane guest is encapsulated within the β-CD host. nih.gov

In other research, a monomer (AdamCF3A) was prepared via a Passerini reaction involving this compound. nih.govacs.org A water-soluble copolymer containing this monomer was then synthesized to study its host-guest interactions with (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), monitoring the interaction through changes in ¹⁹F MRI signal intensity and relaxivity. nih.govacs.org

Host-Guest System ComponentsCharacterization MethodResearch Finding
Host: β-cyclodextrin-modified poly-L-arginine (β-CD-PArg) Guest: Hyperbranched polymer with adamantyl groups (hPDPA)2D NOESY NMRCross-peaks confirmed the inclusion of the adamantane group into the hydrophobic cavity of β-CD. nih.gov
Host: (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) Guest: Copolymer containing AdamCF3A monomer¹⁹F MRISupramolecular binding led to observable changes in T2 relaxation times and fluorine signal intensities. nih.govacs.org

Self-Association Events and Aggregate Formation

The amphiphilic nature of polymers synthesized using this compound drives their self-assembly into well-defined nanoscale aggregates in aqueous solutions. The final structure of these aggregates is influenced by factors such as pH and the specific architecture of the polymer.

For instance, the hyperbranched polymer-peptide conjugate hPDPA/PArg, when combined with hyaluronic acid (HA), forms a hybrid material (hPDPA/PArg/HA). mdpi.com This complex material was found to self-assemble into vesicles when placed in a phosphate (B84403) buffer at a physiological pH of 7.4. These vesicles were capable of encapsulating other molecules, demonstrating their potential as drug delivery carriers. mdpi.com The study also noted that other related hybrid materials could self-assemble into micelles. mdpi.com The ability to form these higher-order structures is a direct consequence of the supramolecular interactions and amphiphilicity designed into the polymer using this compound as a key building block. mdpi.com

Polymer SystemSolvent/ConditionsObserved Aggregate
hPDPA/PArg/HAPhosphate Buffer (pH 7.4)Vesicles
Other Polymer-Peptide HybridsAqueous SolutionMicelles

Molecular Electronics and Sensing Applications

Isocyanides as a class of compounds are of significant interest in molecular electronics due to their ability to bind strongly to metal surfaces. This interaction is fundamental to creating stable and reliable connections between single molecules and metal electrodes, a key requirement for building electronic devices on a molecular scale. acs.org

Creation of Conducting Organic-Metal Junctions

The isocyanide group can adsorb onto metal surfaces, such as gold, forming a stable chemical bond. acs.org This property is exploited to functionalize metal electrodes and to bridge the gap between the macroscopic world of electronics and the nanoscale world of single molecules. acs.org By anchoring a molecule containing an isocyanide group, like this compound, to two electrodes, a conducting organic-metal junction can be formed. This allows for the measurement of the electrical conductivity of a single molecule, a foundational experiment in molecular electronics. acs.org The robust adamantane cage can act as a structural element, while the isocyanide group serves as the "alligator clip" to the metal contact.

Potential in Molecular-Scale Electronic Devices

The ability to create stable organic-metal junctions with isocyanides opens the door to their potential use in a variety of molecular-scale electronic devices. acs.org The knowledge gained from studying the coordination chemistry of isocyanide ligands in transition-metal complexes provides the basis for understanding and predicting their behavior when adsorbed on metal surfaces. acs.org This understanding is crucial for the rational design of molecular wires, switches, and sensors. While research in this area explores a wide range of isocyanide compounds, the principles apply to this compound, making it a candidate for incorporation into such advanced electronic systems. acs.org

Theoretical and Computational Studies of 1 Adamantyl Isocyanide

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have proven to be invaluable tools for understanding the intricate details of 1-adamantyl isocyanide's behavior at the molecular level. These computational methods provide insights that complement and often guide experimental studies.

Elucidation of Reaction Mechanisms and Intermediates

DFT calculations have been instrumental in mapping out the complex reaction pathways involving this compound. For instance, in the context of C-C bond formation, computational studies have shed light on the step-by-step coupling mechanisms. researchgate.net In reactions with an aluminium(I) complex, quantum chemical calculations helped to elucidate the formation of various products through different intermediates. researchgate.net These calculations suggested that an end-on coordinated this compound is more stable than a side-on coordinated one, although the isomerization barrier is moderate, indicating a swift equilibrium. researchgate.net

Furthermore, DFT analysis has been crucial in understanding the controlled reductive C-C coupling of isocyanides promoted by an aluminyl anion. rsc.orgnih.govrsc.orgresearchgate.net These studies revealed that the bulky 1-adamantyl group helps to prevent unwanted side reactions, allowing for the isolation of C2 and C3-homologation products. rsc.orgnih.govrsc.orgresearchgate.net The calculations detailed the mechanism, showing the addition of three equivalents of this compound to a dimeric potassium aluminyl and highlighting the role of the potassium cation in the C-C bond formation. rsc.orgnih.gov The most energetically favorable pathway for the formation of C3-products was found to be through the coordination of the isocyanide to aluminum and its insertion into the Al-C bond of the C2-product. rsc.orgnih.gov

In reactions with metal carbyne complexes, DFT calculations have shown that the sterically bulky 1-adamantyl group impedes the bending at the isocyanide nitrogen, which is a necessary step for the formation of certain metallacycle structures. xmu.edu.cn This steric hindrance prevents the formation of an η2-iminoketenyl structure, leading to different reaction outcomes compared to less bulky isocyanides. xmu.edu.cn

Computational studies have also been employed to investigate the mechanism of ketenimine formation from the reaction of cobalt carbene complexes with various isocyanides, including this compound. wayne.edu DFT calculations indicated that the reaction proceeds through the binding of the isocyanide to the cobalt center, followed by an intramolecular insertion into the Co-carbene bond. wayne.edu

Investigation of Electronic Structures and Bonding

The electronic structure and bonding characteristics of this compound and its derivatives have been a subject of computational investigation. In the context of its reaction with an aluminium(I) complex, quantum chemical calculations described an intermediate as an aluminaazacarbene, with a Mayer bond order for the C-N bond of 0.94, which is consistent with a small singlet/triplet energy gap. researchgate.net Plotting the molecular orbitals further supported the presence of an electron lone pair and a π* molecular orbital, similar to what is found in carbenes. researchgate.net

Computational analysis of the bonding in homologated products from the reaction of this compound with a potassium aluminyl confirmed a high degree of multiple bond character in the exocyclic ketenimine units of the C2- and C3-products. rsc.orgrsc.orgresearchgate.net Studies on metalated isocyanides highlight the presence of two reactive carbons: a highly nucleophilic "carbanion" and a carbene-like isocyanide carbon. researchgate.net The interplay between these two reactive centers is central to the diverse reactivity of these organometallics. researchgate.net

In a different study, computational analysis of a cobalt carbene complex suggested that its electronic structure lies between an intermediate spin Co(III) antiferromagnetically coupled to a carbene radical and a Co(IV) alkylidene. wayne.edu This provides a nuanced understanding of the electronic nature of the metal center and its interaction with the carbene ligand, which is relevant for its subsequent reactions with isocyanides like this compound. wayne.edu

Prediction of Spectroscopic Properties

Theoretical calculations are also employed to predict and interpret the spectroscopic properties of molecules containing the this compound moiety. For instance, TD-DFT calculations can be used to understand the photophysical properties of complex molecules. researchgate.netresearchgate.net These calculations can confirm electronic transitions, such as n→π* transitions, which are responsible for the observed luminescence in some compounds. researchgate.net The photocatalytic properties of certain complexes can also be rationalized with the help of DFT and TD-DFT methods, which can identify photo-induced charge transfer processes. researchgate.net

While direct computational prediction of the full spectra (IR, NMR) of isolated this compound is a standard capability of quantum chemistry software, specific research articles focusing solely on this are less common than those investigating its more complex reaction products. However, the characterization of new compounds synthesized from this compound often involves a combination of experimental spectroscopy (¹H, ¹³C, ³¹P NMR, and IR) and computational methods to confirm their structures. researchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful computational techniques to study the flexibility and preferred shapes of molecules, which can be particularly important for understanding the behavior of complex systems. For semi-flexible molecules, MD simulations can generate conformational ensembles, providing a more realistic picture of the molecular shape than a single static structure. whiterose.ac.uk

In the solid state, the dynamics of the adamantyl group can be investigated using techniques like solid-state NMR and analysis of anisotropic displacement parameters from X-ray diffraction. acs.org Such studies on related adamantyl-containing compounds have revealed that the globular adamantyl group can undergo rotation, and the rate of this conformational exchange can be on a similar timescale to chemical reactions, thereby influencing the reaction's outcome and stereoselectivity. acs.org

Computational Approaches to Isocyanide Homologation

The process of isocyanide homologation, or the chain growth of isocyanide units, has been significantly illuminated by computational studies, particularly for reactions involving this compound.

DFT calculations have been pivotal in demonstrating that the bulky 1-adamantyl substituent can provide a high degree of control over the homologation process, allowing for the selective isolation of C2 and C3-coupled products in reactions with a potassium aluminyl. rsc.orgnih.govrsc.orgresearchgate.net The computational models for this system detailed a stepwise mechanism. rsc.orgnih.gov Key findings from these computational studies include:

The formation of the C2-homologue involves the addition of three this compound molecules to the dimeric aluminyl. rsc.orgnih.gov

The potassium cation plays a crucial role in delivering a second isocyanide molecule to an azaaluminacyclopropane ring, which enables the subsequent C-C bond formation. rsc.orgnih.gov

The most energetically favorable pathway to the C3-product involves the coordination of another isocyanide molecule to the aluminum center of the C2-product, followed by insertion into the Al-C bond. rsc.orgnih.gov

In a different system involving an aluminium(I) complex, quantum chemical calculations were used to study the trimerization of this compound. researchgate.net These calculations, along with experimental evidence, substantiated the involvement of carbene intermediates in the homologation process. researchgate.netresearchgate.net This study provides a mechanistic link between the chemistry of isocyanides and the Fischer-Tropsch process. researchgate.net

The table below summarizes some of the key computational findings regarding the homologation of this compound.

SystemComputational MethodKey Findings
K[Al(NON)] + Ad-NCDFTStepwise chain growth mechanism; control over C2 and C3 product formation; importance of K+ cation highlighted. rsc.orgnih.gov
(MeNacNac)Al + Ad-NCQuantum Chemical CalculationsEvidence for carbene intermediates in the trimerization reaction. researchgate.net

Modeling of Metal-Isocyanide Interactions and Catalytic Cycles

Computational modeling is a powerful tool for understanding the interactions between this compound and metal centers, as well as for elucidating entire catalytic cycles.

DFT calculations have been used to model the interaction of this compound with a cobalt carbene complex. wayne.edu The study suggested that the catalytic cycle for ketenimine formation proceeds via the binding of the isocyanide to the cobalt, followed by an intramolecular insertion into the metal-carbene bond. wayne.edu This contradicts a mechanism involving a direct nucleophilic attack at the carbene carbon. wayne.edu

In the context of nickel-catalyzed coupling reactions, computational studies can help to elucidate the catalytic cycle. For example, in the coupling of alkylisocyanides with other substrates, a Ni(II)/Ni(IV) catalytic cycle involving the sequential insertion of two isocyanide units into Ni-N bonds has been proposed. researchgate.net While this specific study did not focus on this compound, the principles of modeling such catalytic cycles are directly applicable.

The interaction of this compound with a binuclear MnPt complex has also been studied. researchgate.net While the focus was on the synthesis and characterization of the resulting complex, such studies often lay the groundwork for more detailed computational investigations into the bonding and reactivity within the metal's coordination sphere. researchgate.netresearchgate.net

The steric bulk of the 1-adamantyl group has been shown through DFT calculations to play a significant role in its interaction with metal complexes. In reactions with metallapentalyne, the bulky nature of the 1-adamantyl substituent inhibits the formation of an η2-iminoketenyl structure by preventing the necessary bending at the isocyanide nitrogen atom. xmu.edu.cn This steric influence is a recurring theme in the chemistry of this compound and is a key aspect that is effectively modeled by computational methods.

Future Directions and Research Perspectives

Exploration of New Synthetic Pathways for Enhanced Sustainability

While established methods for synthesizing 1-adamantyl isocyanide, such as the dehydration of 1-adamantyl formamide (B127407), can achieve high yields, future research will increasingly prioritize sustainability. rsc.orgrug.nl This involves moving away from hazardous reagents like phosphorus oxychloride and solvents like dichloromethane (B109758) towards greener alternatives. researchgate.net

Key areas of exploration include:

Catalytic Dehydration: Investigating new catalytic systems that can efficiently dehydrate 1-adamantyl formamide under milder conditions, reducing energy consumption and waste. unica.it

Solvent-Free and Aqueous Synthesis: Developing mechanochemical or "in-water" micellar condition methods to eliminate the need for volatile organic solvents. researchgate.netunica.it A recent study demonstrated the synthesis of this compound in water using p-toluenesulfonyl chloride and sodium hydrogen carbonate, offering a more environmentally friendly route. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scalability.

A notable advancement is a rapid, scalable, and purification-friendly method that avoids aqueous workups, allowing for the synthesis of this compound on a large scale (0.5 mol) with a 97% yield. rsc.org This method, which uses phosphorus oxychloride and triethylamine (B128534) in dichloromethane, highlights the potential for optimizing existing routes for greater efficiency, though the development of greener reagent systems remains a key goal. rsc.orgrsc.orgrug.nl

Design and Synthesis of Novel this compound Derivatives with Tunable Reactivity

The rigid adamantane (B196018) cage provides a stable scaffold, and future work will focus on creating derivatives with tailored electronic and steric properties. smolecule.com This will expand the chemical space and allow for fine-tuning of reactivity in various applications.

Table 1: Potential this compound Derivatives and Their Research Focus

Derivative ClassSubstituent TypePotential ApplicationResearch Focus
Electronically ModifiedElectron-withdrawing or -donating groups on the adamantane cageCatalysis, Materials ScienceModulating the nucleophilicity/electrophilicity of the isocyanide carbon.
Sterically HinderedBulky groups near the isocyanide functionalitySelective ReactionsEnhancing selectivity in multicomponent reactions and catalysis.
FunctionalizedHydroxyl, amino, or carboxyl groupsBioconjugation, MaterialsEnabling covalent attachment to biomolecules or polymer backbones. smolecule.com
ChiralIntroduction of chiral centers on the adamantane frameworkAsymmetric CatalysisDevelopment of new ligands for enantioselective transformations. sid.ir

The synthesis of derivatives like 3-hydroxy adamantyl isocyanide has already been achieved, demonstrating the feasibility of introducing functional groups to the adamantane core. rsc.org

Advanced Mechanistic Studies Using In Situ Spectroscopy and Time-Resolved Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. The unique dual electrophilic and nucleophilic nature of the isocyanide carbon warrants detailed investigation. researchgate.netresearchgate.net

Future mechanistic studies will likely employ:

In Situ Spectroscopy (NMR, IR): To monitor reaction progress in real-time, identify transient intermediates, and elucidate reaction pathways.

Time-Resolved Spectroscopy: To study the kinetics of fast reactions, such as those initiated by photochemistry.

Computational Modeling (DFT): To calculate reaction energy profiles, predict transition state geometries, and understand the electronic factors governing reactivity. mdpi.com

For instance, UV-Vis absorption spectroscopy has been used to identify the formation of an electron donor-acceptor (EDA) complex between this compound and dimethylaniline, which is crucial for its visible-light photocatalytic activity. nih.govacs.org Further studies could probe the dynamics of this and other reactive complexes.

Expansion of Catalytic Applications

This compound's role as a ligand in coordination chemistry is a significant area for future development. smolecule.com Its steric bulk and electronic properties can be harnessed to create novel catalysts with enhanced performance.

Development of More Efficient and Selective Catalysts

Research will focus on designing transition-metal complexes with this compound as a ligand for a variety of catalytic transformations. epo.org The bulky adamantyl group can create a specific coordination environment around the metal center, influencing the catalyst's activity and selectivity.

Recent studies have shown the potential of this compound as an ancillary ligand in:

Hydrosilylation Reactions: Cobalt complexes with this compound have demonstrated high efficiency (up to 99% yield and TONs up to 10,000) in the hydrosilylation of alkenes. mdpi.com

Palladium-Catalyzed Reactions: Palladium(II) complexes bearing this compound ligands are being explored for their potential antitumor activity, where the ligand contributes to the stability of the complex. mdpi.com

Rhodium-Catalyzed Nucleophilic Additions: The ability of rhodium-coordinated this compound to undergo selective nucleophilic attack has been investigated, opening avenues for new catalytic cycles. nsc.ru

Asymmetric Catalysis with Chiral Adamantyl Isocyanide Analogues

The development of chiral versions of this compound is a promising frontier for asymmetric catalysis. sid.ir By introducing chirality into the ligand itself, it may be possible to achieve high levels of enantioselectivity in metal-catalyzed reactions.

Future research directions include:

Synthesis of Chiral Adamantane Scaffolds: Developing efficient synthetic routes to enantiomerically pure adamantane derivatives that can be converted to isocyanides.

Application in Asymmetric Transformations: Testing these new chiral ligands in a range of asymmetric reactions, such as hydrogenation, C-C bond formation, and hydrosilylation. researchgate.net

Chiral Pincer Complexes: Incorporating chiral adamantyl isocyanide moieties into pincer-type ligands to create well-defined and highly active asymmetric catalysts. sid.ir

Integration into Advanced Functional Materials

The rigidity, thermal stability, and unique electronic properties of the adamantane cage make this compound an attractive building block for advanced materials. smolecule.com

Table 2: Future Applications of this compound in Materials Science

Material TypeIntegration StrategyPotential Properties and Applications
Polymers Polymerization of isocyanide or incorporation as a side chainHigh thermal stability, specific optical or electronic properties. acs.org
Functionalized Nanoparticles Surface modification via reaction of the isocyanide groupTargeted drug delivery, catalysis, and sensing. smolecule.com
Metal-Organic Frameworks (MOFs) Use as a linker or modulating ligandGas storage, separation, and heterogeneous catalysis.
Stimuli-Responsive Materials Incorporation into polymers that respond to external stimuliSmart materials for sensors, actuators, and controlled release systems. nih.gov

An example of its application is in the synthesis of water-soluble copolymers for ¹⁹F Magnetic Resonance Imaging (MRI). nih.gov A monomer was prepared via a Passerini reaction using this compound, and the resulting polymer's fluorine signal changed in response to host-guest interactions, demonstrating its potential in stimuli-responsive systems. nih.gov

Polymers and Networks Incorporating Adamantyl Isocyanide Units

The incorporation of the adamantyl moiety into polymer backbones is a promising strategy for developing materials with enhanced thermal and mechanical properties. The rigidity of the adamantyl cage can significantly increase the glass transition temperature (Tg) of polymers. researchgate.net While the polymerization of isocyanides can lead to helical polymer structures, the steric bulk of the 1-adamantyl substituent presents both challenges and opportunities for controlled polymerization. rsc.org

Research has shown that the reaction of this compound with certain reagents can be controlled to produce short-chain homologues rather than high-molecular-weight polymers. For instance, using a potassium aluminyl reagent, it was possible to isolate C2 and C3-homologation products of this compound, demonstrating a stepwise chain growth mechanism. rsc.orgrsc.org This level of control is difficult to achieve with less sterically hindered isocyanides, which often lead to complex product mixtures or uncontrolled polymerization. rsc.org In other systems, the reaction of this compound can lead to defined oligomers, such as trimerization products. researchgate.netresearchgate.net

Table 1: Controlled Homologation of Adamantyl Isocyanide

Reactant System Product(s) Significance Reference(s)
K[Al(NON)] + Ad-NC C₂ and C₃ homologues Demonstrates controlled, stepwise chain growth due to the steric bulk of the adamantyl group. rsc.orgrsc.org

Bio-Inspired Materials and Systems

The field of bio-inspired materials science seeks to mimic biological principles like self-assembly and molecular recognition to create functional supramolecular structures. The adamantane group is a well-established motif in host-guest chemistry, acting as an effective guest for cyclodextrin (B1172386) hosts. researchgate.netsav.skmdpi.com This interaction can be exploited to build self-assembling systems, such as hydrogels and responsive materials. researchgate.netsav.sk By incorporating this compound into polymers or other molecular scaffolds, materials can be designed that respond to external stimuli. mdpi.com For example, adamantyl-modified polymers can form hydrogels through inclusion complexation with cyclodextrin polymers; this association can be reversibly disrupted by competitive guest molecules. sav.sk

A significant area of research involves the self-assembly of metal complexes containing this compound ligands. rsc.orgresearchgate.net The geometry of the adamantyl group can be used to direct the assembly of these complexes into highly ordered one-dimensional (1D) nanofibers or two-dimensional (2D) platelets. rsc.orgresearchgate.net This strategy provides a powerful tool for manipulating the morphology and properties of materials at the nanoscale, which is a cornerstone of bio-inspired design. researchgate.net These self-assembled structures have potential applications in areas such as clean energy technologies. researchgate.net

Future work in this area will likely explore the creation of more complex, hierarchical structures by combining the host-guest chemistry of the adamantyl group with the coordination chemistry of the isocyanide function. This could lead to the development of "smart" materials for drug delivery, sensing, and catalysis, where the assembly and disassembly of the material can be precisely controlled.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The synergy between synthetic chemistry and computational modeling has become an indispensable tool for understanding complex reaction mechanisms, and the chemistry of this compound is no exception. researchgate.net Density Functional Theory (DFT) calculations, in particular, have been instrumental in elucidating reaction pathways and rationalizing experimental observations that are otherwise difficult to interpret. rsc.orgxmu.edu.cn

Several studies have successfully combined experimental work with DFT calculations to investigate the reactions of this compound.

Homologation Reactions: Computational analysis of the reductive C-C coupling of this compound promoted by an aluminyl anion confirmed a high degree of multiple bond character in the resulting products. rsc.orgrsc.org DFT was used to investigate the mechanism of chain growth, highlighting the crucial role of the potassium cation in the formation of the initial C2-coupled product. rsc.org

Carbene Intermediates: In the study of isocyanide coupling mediated by an aluminium(I) complex, quantum chemical calculations were used alongside low-temperature NMR monitoring and isotopic labeling to provide strong evidence for the existence of highly reactive carbene intermediates. researchgate.net

Metallacycle Stability: When studying the reaction of this compound with metal carbyne complexes, DFT calculations showed that the formation of certain metallacyclic intermediates (η2-iminoketenyl structures) is sterically inhibited by the bulky adamantyl group. xmu.edu.cn The calculations confirmed that an alternative carbene structure is more stable, which perfectly matched the experimental findings. xmu.edu.cn

This combined approach allows researchers to build a comprehensive picture of a chemical system. Synthetic experiments provide tangible data on reactivity and product formation, while computational studies offer insights into transient species, transition states, and the electronic factors governing the reaction. researchgate.netwayne.edu Future research on this compound will undoubtedly continue to rely on this powerful synergy to design new reactions, predict outcomes, and develop a deeper understanding of its chemical behavior. researchgate.net

Table 2: Examples of Synergistic Synthetic and Computational Studies on this compound

Research Area Experimental Method(s) Computational Method Key Insights Gained Reference(s)
C-C Coupling Mechanism X-ray Diffraction, NMR Spectroscopy DFT, NBO Analysis Elucidation of stepwise addition mechanism; confirmation of bonding in homologated products. rsc.orgrsc.org
Reaction with Metal Carbynes X-ray Diffraction, NMR Spectroscopy DFT Calculations Explained the influence of the bulky N-substituent on the relative stability of isomeric intermediates. xmu.edu.cn

Q & A

Basic Research Questions

Q. What established methods are available for synthesizing 1-Adamantyl isocyanide, and how do their yields compare?

  • Methods :

Dehydration of N-1-Adamantylformamide using triphenylphosphine-carbon tetrachloride-triethylamine (yield: 61%) .

Hofmann carbylamine reaction with 1-adamantanamine and dichlorocarbene (generated from CHCl₃ and t-BuOK), improved to 54% yield using benzyltriethylammonium chloride as a phase-transfer catalyst .

  • Key Conditions : Reactions performed in n-hexane or with aqueous KOH for optimized yields.

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

  • Characterization Techniques :

  • IR Spectroscopy : Strong absorption at ~2123 cm⁻¹ (C≡N stretch) .
  • NMR : Distinct ¹H NMR signals at δ 2.10–1.63 ppm (adamantane protons) and ¹³C NMR resonance at δ 151.8 ppm (isocyanide carbon) .
  • Melting Point : 189–190°C (lit. 190–191°C) .

Q. What are the stability considerations for this compound under ambient conditions?

  • Moisture Sensitivity : Rapid hydrolysis to N-1-Adamantylformamide in the presence of atmospheric moisture, necessitating anhydrous storage .
  • Thermal Stability : Stable at room temperature but undergoes rearrangement to 1-adamantyl nitrile at elevated temperatures (e.g., 200°C in diglyme) .

Advanced Research Questions

Q. How do reaction conditions (e.g., base selection, temperature) influence the yield of this compound in base-mediated syntheses?

  • Base Optimization :

  • Comparative Study : NaOH, KOH, and t-BuOK were tested, with yields remaining consistent (~58%) across 20–40°C. Room temperature is recommended for practicality .
  • Mechanistic Insight : Strong bases (e.g., t-BuOK) enhance deprotonation efficiency but may increase side reactions if not carefully controlled.

Q. What are the thermal decomposition pathways of this compound, and how do they compare to other aliphatic isocyanides?

  • Rearrangement Kinetics :

CompoundRelative Rate (200°C, gas phase)
tert-Butyl isocyanide1.0
This compound0.22
2-Adamantyl isocyanide0.24
  • Mechanism : Concerted [1,2]-shift to nitriles, with adamantane byproduct formation in polar solvents .

Q. How does this compound participate in electrophilic reactions, and what unique products are formed?

  • Example Reaction :

  • With carbene dications (e.g., 1²⁺), this compound forms (cyano)carbenium ions via nitrilium dication intermediates, highlighting its nucleophilic character .
  • Key Insight : The adamantane backbone stabilizes transition states, enabling access to strained electrophilic products.

Q. What strategies improve the scalability of this compound synthesis for bulk applications?

  • Large-Scale Synthesis :

  • Procedure : 500-mmol scale synthesis using dry column vacuum chromatography (DCVC) for purification, achieving 58% yield .
  • Critical Factors : Solvent choice (heptane/ethyl acetate) and exclusion of moisture during workup.

Q. How do structural variations (e.g., 1- vs. 2-adamantyl substitution) affect the reactivity of adamantane isocyanides?

  • Comparative Reactivity :

  • Thermal Rearrangement : 1-Adamantyl isomer rearranges 11× faster than 2-adamantyl isocyanide in diglyme at 200°C .
  • Electronic Effects : 1-Substitution provides greater steric protection, reducing susceptibility to hydrolysis compared to 2-substituted analogs.

Methodological Recommendations

  • Synthetic Optimization : Prioritize phase-transfer catalysis (e.g., benzyltriethylammonium chloride) for improved yields in carbylamine reactions .
  • Analytical Workflow : Combine IR, NMR, and melting point analysis to confirm purity, supplemented by mass spectrometry for molecular ion confirmation (e.g., m/z 161 [M⁺]) .
  • Data Reproducibility : Document solvent drying protocols and reaction timelines rigorously to mitigate variability in moisture-sensitive reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.